![molecular formula C55H88O22 B12320010 [17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)
[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes acetyl, hydroxy, methoxy, and oxan groups, among others. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of various bonds through reactions such as esterification, etherification, and cyclization. Specific reaction conditions, such as temperature, pH, and the use of catalysts, would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques, including the use of automated synthesis equipment and high-throughput screening methods to ensure purity and yield. The process would also involve rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung könnte eine breite Palette von Anwendungen in der wissenschaftlichen Forschung haben, darunter:
Chemie: Als Modellverbindung zur Untersuchung komplexer organischer Reaktionen und Mechanismen.
Biologie: Potenzieller Einsatz bei der Untersuchung biologischer Pfade und Interaktionen aufgrund seiner multiplen funktionellen Gruppen.
Medizin: Mögliche therapeutische Anwendungen, wenn die Verbindung biologische Aktivität zeigt.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Vorläufer für andere komplexe Moleküle.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung würde von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Diese Wechselwirkungen könnten das Binden an Enzyme, Rezeptoren oder andere Biomoleküle umfassen, was zu Veränderungen in zellulären Pfaden und Funktionen führt. Detaillierte Studien wären erforderlich, um diese Mechanismen aufzuklären.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen könnten andere komplexe organische Moleküle mit mehreren funktionellen Gruppen umfassen, wie z. B.:
Steroide: Verbindungen mit einer ähnlichen Cyclopenta[a]phenanthrenstruktur.
Glykoside: Verbindungen mit mehreren Zuckerresten, die an eine Kernstruktur gebunden sind.
Polyphenole: Verbindungen mit mehreren Hydroxy- und Methoxygruppen.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und ihrem Potenzial für vielfältige chemische und biologische Aktivitäten. Ihre komplexe Struktur kann einzigartige Eigenschaften verleihen, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C55H88O22 |
|---|---|
Molekulargewicht |
1101.3 g/mol |
IUPAC-Name |
[17-acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3 |
InChI-Schlüssel |
MFKBDIFPRYHKES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
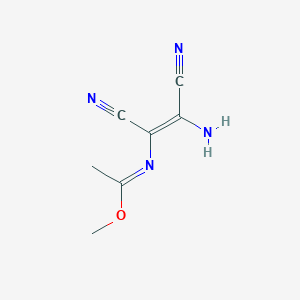
![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)
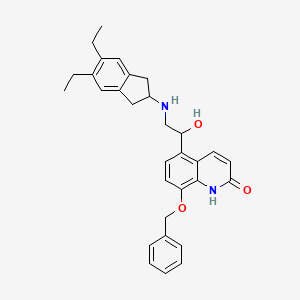
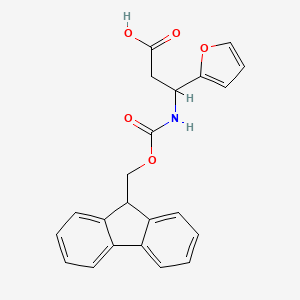


![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
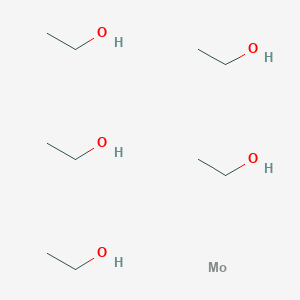

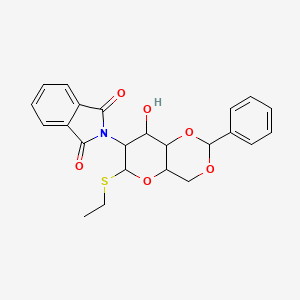

![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
